molecular formula C6H11NO B1603978 4-Oxa-7-azaspiro[2.5]octane CAS No. 220291-92-9

4-Oxa-7-azaspiro[2.5]octane

Cat. No. B1603978
M. Wt: 113.16 g/mol
InChI Key: ZKRNFYHDRLBLJL-UHFFFAOYSA-N
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Description

4-Oxa-7-azaspiro[2.5]octane is a type of spirocyclic compound that contains a spirocyclic unit and a nitrogenous heterocycle. It has a molecular weight of 113.158 .


Synthesis Analysis

The synthesis of 4-Oxa-7-azaspiro[2.5]octane involves adding an intermediate into tetrahydrofuran, slowly dripping tetrahydrofuran borane into the solution at 0°C under the protection of nitrogen, and heating to room temperature for reacting for 16 hours . Afterward, water and a NaOH aqueous solution are slowly dripped at 0°C, stirred for 15 minutes, filtered, dried, and concentrated. The product is obtained through column chromatography (ethyl acetate), concentration, and drying .


Molecular Structure Analysis

The molecular formula of 4-Oxa-7-azaspiro[2.5]octane is C6H11NO . Its structure exhibits interesting physical and chemical properties, such as high solubility and stability.


Physical And Chemical Properties Analysis

4-Oxa-7-azaspiro[2.5]octane has a density of 1.1±0.1 g/cm3, a boiling point of 185.7±15.0 °C at 760 mmHg, and a flash point of 62.3±9.8 °C . It also has a vapor pressure of 0.7±0.4 mmHg at 25°C .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “4-Oxa-7-azaspiro[2.5]octane” is used in chemical synthesis .
  • Organic & Biomolecular Chemistry

    • Application : There is a related compound, “2-azaspiro[3.4]octane”, which has been synthesized in the field of Organic & Biomolecular Chemistry .
    • Methods of Application : Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
  • Process Intensification

    • Application : A related compound, “1-oxa-2-azaspiro[2.5]octane”, has been synthesized in a study focusing on process intensification .
    • Methods of Application : The research results showed that precise control of the process including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation, was the key to process intensification .
  • Pharmaceuticals

    • Application : “4-Oxa-7-azaspiro[2.5]octane” could potentially be used in the pharmaceutical industry .
  • Chemical Intermediate

    • Application : “4-Oxa-7-azaspiro[2.5]octane” is used as a chemical intermediate .
    • Methods of Application : The synthesis involves adding 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester into tetrahydrofuran at the temperature of -10 ℃, adding sodium hydride with the mass fraction of 60% in batches at the same temperature under the protection of nitrogen, reacting for 15 minutes at the temperature of -10 ℃, adding bromoacetonitrile, reacting for 15 minutes at the temperature of -10 ℃, slowly dropwise adding water at the temperature of 0 ℃, quenching, adding water, extracting an aqueous phase by using ethyl acetate, combining organic phases, washing the organic phase by using saturated saline, concentrating the organic phase, and performing sand column chromatography to obtain the intermediate .
    • Results or Outcomes : The yield of the intermediate is 90% .
  • Process Intensification

    • Application : A related compound, “1-oxa-2-azaspiro[2.5]octane”, has been synthesized in a study focusing on process intensification .
    • Methods of Application : The research results showed that precise control of the process including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation, was the key to process intensification .
  • Pharmaceuticals

    • Application : “4-Oxa-7-azaspiro[2.5]octane” could potentially be used in the pharmaceutical industry .
  • Chemical Intermediate

    • Application : “4-Oxa-7-azaspiro[2.5]octane” is used as a chemical intermediate .
    • Methods of Application : The synthesis involves adding 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester into tetrahydrofuran at the temperature of -10 ℃, adding sodium hydride with the mass fraction of 60% in batches at the same temperature under the protection of nitrogen, reacting for 15 minutes at the temperature of -10 ℃, adding bromoacetonitrile, reacting for 15 minutes at the temperature of -10 ℃, slowly dropwise adding water at the temperature of 0 ℃, quenching, adding water, extracting an aqueous phase by using ethyl acetate, combining organic phases, washing the organic phase by using saturated saline, concentrating the organic phase, and performing sand column chromatography to obtain the intermediate .
    • Results or Outcomes : The yield of the intermediate is 90% .
  • Process Intensification

    • Application : A related compound, “1-oxa-2-azaspiro[2.5]octane”, has been synthesized in a study focusing on process intensification .
    • Methods of Application : The research results showed that precise control of the process including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation, was the key to process intensification .

Safety And Hazards

4-Oxa-7-azaspiro[2.5]octane hydrochloride has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-oxa-7-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6(1)5-7-3-4-8-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRNFYHDRLBLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625607
Record name 4-Oxa-7-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxa-7-azaspiro[2.5]octane

CAS RN

220291-92-9
Record name 4-Oxa-7-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RP Jain - 2000 - dspace.ncl.res.in
Enantiomerically pure α-hydroxy acids are an important class of organic compounds because of their use as building blocks for the asymmetric synthesis of natural products and …
Number of citations: 0 dspace.ncl.res.in

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